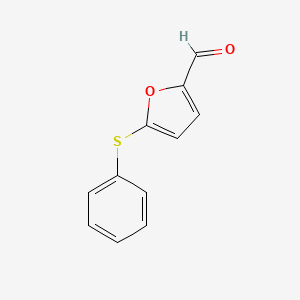

5-(苯硫基)-2-糠醛

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-(Phenylsulfanyl)-2-furaldehyde is a compound that belongs to the class of organic compounds known as furans. It is characterized by a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen atom, substituted with a phenylsulfanyl group. This compound is of interest due to its potential applications in organic synthesis and medicinal chemistry.

Synthesis Analysis

The synthesis of furan derivatives, including those substituted at the 5-position, can be achieved through various synthetic routes. One such method involves the Pd-catalyzed cross-coupling reaction of aryl- and heteroarylzinc halides with 5-bromo-2-furaldehyde, as well as the use of a new organozinc reagent, 5-(1,3-dioxolan-2-yl)-2-furanylzinc bromide, which is prepared by the direct insertion of highly active zinc . Another approach for synthesizing highly substituted furans starts from alkenyl aryl ketones and dichloromethyl phenyl sulfoxide, leading to 2-aryl-5-(phenylsulfanyl)furans .

Molecular Structure Analysis

The molecular structure of furan derivatives, including 5-(phenylsulfanyl)-2-furaldehyde, can be characterized using various spectroscopic techniques such as IR, 1H and 13C NMR spectroscopy, and mass spectrometry. These methods provide detailed information about the functional groups present and the overall molecular framework .

Chemical Reactions Analysis

Furan derivatives can undergo a variety of chemical reactions. For instance, the phenylsulfanyl group in 2-aryl-5-(phenylsulfanyl)furans can be converted to other functional groups, which allows for further functionalization of the furan ring . Additionally, the sulfanyl radical can promote C4'-C5' bond scission in certain nucleoside derivatives, leading to the formation of lactones .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-(phenylsulfanyl)-2-furaldehyde would include its melting point, boiling point, solubility, and stability. These properties are influenced by the presence of the phenylsulfanyl group and the furan ring. The compound's reactivity can be studied through its participation in various chemical reactions, such as the Diels-Alder reaction, which is a common transformation for furan derivatives . Additionally, the compound's electrophilic and nucleophilic centers can be identified, which are important for understanding its reactivity in organic synthesis .

科学研究应用

光谱和理论研究

- 电子结构和性质:通过光谱技术和高级量子化学计算详细阐述了 5-羟甲基-2-糠醛的电子结构、振动性质和其他分子特征,提供了对其生物学相关特征的见解 (Rajkumar 等,2020)。

催化应用

- 钯催化的芳基化:描述了一种区域选择性钯催化的 2-糠醛芳基化方法,能够在温和条件下合成π-多元的 5-芳基-2-甲酰呋喃衍生物 (Mcclure 等,2001)。

- 多相催化:对用于糠醛和羟甲基糠醛生产的碳水化合物多相催化的研究突出了消除均相矿物酸以实现更绿色、更可持续的工艺的好处 (Karinen 等,2011)。

光催化氧化

- HMF 的选择性氧化:使用 TiO2 纳米颗粒在水中将 HMF 选择性氧化为糠二醛的研究提供了与可持续化学相关的、与光催化应用相关的见解 (Yurdakal 等,2013)。

热力学性质

- 确定了一些异构 5-(硝基苯基)-呋喃-2 衍生物的热力学性质,为这些化合物在合成和优化过程中的理论理解和实际应用做出了贡献 (Dibrivnyi 等,2019)。

作用机制

Target of Action

Similar compounds such as 5-phenylsulfanyl-2,4-quinazolinediamine have been shown to interact with dihydrofolate reductase, both in humans and yeast . Dihydrofolate reductase plays a crucial role in the synthesis of nucleotides and amino acids, which are essential for cell growth and division .

Mode of Action

These compounds often act by binding to their target proteins and modulating their activity, leading to changes in cellular processes .

Biochemical Pathways

Given its potential interaction with dihydrofolate reductase, it may influence the folate pathway, which is crucial for the synthesis of nucleotides and certain amino acids .

Result of Action

Based on its potential interaction with dihydrofolate reductase, it may influence cell growth and division by modulating the availability of nucleotides and certain amino acids .

属性

IUPAC Name |

5-phenylsulfanylfuran-2-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8O2S/c12-8-9-6-7-11(13-9)14-10-4-2-1-3-5-10/h1-8H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQQAWPFBGKQMAF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SC2=CC=C(O2)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40355445 |

Source

|

| Record name | 5-(phenylsulfanyl)-2-furaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40355445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

39689-03-7 |

Source

|

| Record name | 5-(phenylsulfanyl)-2-furaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40355445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(2-Fluorobenzyl)oxy]benzaldehyde](/img/structure/B1300270.png)

![N-[(1,5-dimethylpyrazol-4-yl)methylidene]hydroxylamine](/img/structure/B1300278.png)

![5-[(4-Methyl-1,3-thiazol-2-yl)amino]-5-oxopentanoic acid](/img/structure/B1300286.png)